N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Lipophilicity Membrane permeability Drug-likeness

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (CAS 899731-82-9) is a synthetic small-molecule belonging to the 2-aminothiazole class, incorporating a 4-ethoxyphenyl group at the thiazole C4 position, a 5-methyl substituent, and a 2-(4-fluorophenyl)acetamide side chain at the thiazole C2 position. Registration data are available in the European Chemicals Agency (ECHA) inventory, confirming its status as a notified substance within the EU regulatory framework.

Molecular Formula C20H19FN2O2S
Molecular Weight 370.44
CAS No. 899731-82-9
Cat. No. B2610408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
CAS899731-82-9
Molecular FormulaC20H19FN2O2S
Molecular Weight370.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C
InChIInChI=1S/C20H19FN2O2S/c1-3-25-17-10-6-15(7-11-17)19-13(2)26-20(23-19)22-18(24)12-14-4-8-16(21)9-5-14/h4-11H,3,12H2,1-2H3,(H,22,23,24)
InChIKeyYUCJULCSBBCBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (CAS 899731-82-9): Procurement-Ready Identity and Physicochemical Baseline


N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (CAS 899731-82-9) is a synthetic small-molecule belonging to the 2-aminothiazole class, incorporating a 4-ethoxyphenyl group at the thiazole C4 position, a 5-methyl substituent, and a 2-(4-fluorophenyl)acetamide side chain at the thiazole C2 position [1]. Registration data are available in the European Chemicals Agency (ECHA) inventory, confirming its status as a notified substance within the EU regulatory framework [2]. It is commercially supplied by multiple screening-compound vendors as a research-grade building block.

Why Generic 2-Aminothiazole Substitution Fails: Structural Distinctions of 899731-82-9 That Defeat Blind Interchange


Within the 2-aminothiazole chemical space, minor structural modifications produce orders-of-magnitude shifts in bioactivity and physicochemical behavior [1]. The 4-ethoxyphenyl substituent imparts a measurably higher computed logP (XLogP3 ~4.5) compared with the methoxy analog (~3.8), translating to enhanced membrane permeability, while the para-fluorophenyl acetamide side chain introduces a distinct hydrogen-bond acceptor pattern and metabolic stability profile relative to non-fluorinated or chlorophenyl congeners [2]. Substituting any close analog—whether the methoxy variant (CAS 808178-94-1) or the chlorophenoxy variant (CAS 536733-48-9)—yields a compound with meaningfully different physicochemical and, by class-level inference, biological fingerprint [3]. The quantitative evidence below demonstrates that 899731-82-9 occupies a differentiated position in property space that cannot be replicated by generic alternatives.

Head-to-Head and Class-Level Quantitative Evidence for N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (899731-82-9)


LogP Differentiation: Ethoxy vs. Methoxy Substituent Effect on Membrane Permeability

The 4-ethoxyphenyl group increases computed logP by approximately 0.7 log units relative to the 4-methoxyphenyl analog (CAS 808178-94-1), a difference classically associated with a ~5-fold increase in membrane partitioning [1]. This is a cross-study comparable metric derived from PubChem computed XLogP3 values; no experimental logP for either compound has been published. For procurement decisions where permeability is a key selection criterion, this difference is meaningful.

Lipophilicity Membrane permeability Drug-likeness

Fluorophenyl Acetamide Side Chain: Metabolic Stability Rationale vs. Non-Fluorinated Analogs

The para-fluorophenyl substituent on the acetamide side chain is a well-established medicinal chemistry strategy for blocking CYP450-mediated oxidative metabolism at the para position [1]. While no direct metabolic stability data exist for 899731-82-9, extensive class-level evidence demonstrates that para-fluoro substitution on phenylacetamides reduces intrinsic clearance compared to unsubstituted phenyl analogs [2]. In contrast, the chlorophenoxy analog (CAS 536733-48-9) introduces a metabolically labile ether linkage, potentially increasing clearance. This class-level inference supports the selection of 899731-82-9 for assays where metabolic stability is a concern.

Metabolic stability Fluorine substitution Lead optimization

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of approximately 59 Ų, placing it below the established 70–90 Ų threshold commonly associated with favorable CNS penetration [1]. This differentiates it from the ethylphenoxy analog (PubChem CID 19227638), which has a computed TPSA of 88.7 Ų due to the additional ether oxygen, and from the chlorophenoxy analog (CAS 536733-48-9), which has an even higher TPSA of ~97 Ų [2]. For CNS-targeted screening campaigns, 899731-82-9 is the preferred choice among this analog series.

CNS penetration TPSA Blood-brain barrier

2-Aminothiazole Scaffold: Kinase Hinge-Binding Potential vs. Non-Thiazole Heterocycles

The 2-aminothiazole core is a privileged kinase hinge-binding motif, with the 2-amino group and thiazole N3 atom forming a bidentate hydrogen-bond donor-acceptor pair that mimics the adenine ring of ATP [1]. The 4-ethoxyphenyl group at C4 projects into the solvent-exposed region, while the 5-methyl group provides modest hydrophobic contact in the ribose pocket. This contrasts with 2-aminopyridine and 2-aminoimidazole scaffolds, which have different hinge-binding geometries and selectivity profiles. N-(4-fluorophenyl)-1,3-thiazol-2-amine, a minimal analog lacking the 4-aryl and acetamide extensions, shows only weak Aurora A inhibition (IC50 >10,000 nM), underscoring the necessity of the full substitution pattern [2]. While no kinase profiling data exist specifically for 899731-82-9, the scaffold architecture is consistent with type I kinase inhibitor pharmacophores.

Kinase inhibition 2-Aminothiazole Hinge-binding scaffold

Molecular Weight and Rotatable Bond Count: Ligand Efficiency and Oral Bioavailability Considerations

With a molecular weight of 370.44 Da and 6 rotatable bonds, 899731-82-9 falls within favorable oral drug-like space (MW <500, rotatable bonds ≤10) [1]. Its ligand efficiency metrics are superior to the ethylphenoxy analog (MW 396.5 Da, 8 rotatable bonds), which pushes closer to the upper limit of desirable property space. The compound also has only one hydrogen bond donor (the amide NH), compared to two for certain carboxylic acid-containing thiazole analogs, which can limit membrane permeability. These computed properties collectively position 899731-82-9 as a more ligand-efficient starting point than heavier analogs in the same series.

Ligand efficiency Oral bioavailability Rule-of-five

Regulatory Transparency and Supply-Chain Risk: ECHA Registration Provides Procurement Assurance

CAS 899731-82-9 is listed in the ECHA Substance Infocard with REACH registration data, providing transparency on regulatory classification and labeling [1]. This distinguishes it from many screening-library compounds that lack formal regulatory filings. The availability of ECHA documentation means procurement teams can access standardized hazard and safety information, reducing supply-chain due-diligence burden. In contrast, the methoxy analog (CAS 808178-94-1) does not have a publicly accessible ECHA Infocard, creating potential procurement friction for EU-based laboratories requiring REACH-compliant sourcing.

Regulatory compliance Supply chain REACH registration

Recommended Application Scenarios for N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (899731-82-9)


Kinase Inhibitor Screening Library Enrichment: 2-Aminothiazole Scaffold with Optimized Physicochemical Properties

Based on the scaffold's recognized kinase hinge-binding potential [1] and its favorable computed drug-likeness metrics (MW 370.44, logP ~4.5, TPSA ~59 Ų), 899731-82-9 is best deployed as an enrichment compound in kinase-focused screening libraries. Its balanced property profile makes it suitable for both biochemical and cell-based kinase assays, where membrane permeability is required. Procurement teams building targeted kinase libraries should prioritize this compound over heavier analogs (e.g., the ethylphenoxy variant, MW 396.5) due to superior ligand efficiency, and over the methoxy analog (logP ~3.8) when higher membrane partitioning is desired [2].

CNS-Targeted Probe Development: Leveraging Favorable TPSA for Blood-Brain Barrier Penetration

With a computed TPSA of ~59 Ų—well below the 70 Ų threshold for CNS penetration [1]—899731-82-9 is suitable for neuroscience-focused probe discovery. This TPSA advantage over the ethylphenoxy (88.7 Ų) and chlorophenoxy (~97 Ų) analogs positions it as the preferred starting point for CNS-targeted medicinal chemistry campaigns, where minimizing TPSA is critical for achieving adequate brain exposure [2].

Metabolic Stability-Sensitive Assays: Fluorinated Phenylacetamide for Reduced Oxidative Clearance

For cell-based assays with extended incubation times (e.g., 24–72 hour proliferation or reporter gene assays), the para-fluorophenyl acetamide moiety offers a class-level metabolic stability advantage by blocking CYP450-mediated para-hydroxylation [1]. This makes 899731-82-9 a more reliable choice than non-fluorinated phenylacetamide analogs, where rapid metabolic clearance could confound potency measurements. Selection is particularly relevant for assays in hepatocyte or liver microsome-containing systems.

EU-Compliant Chemical Procurement: Leveraging ECHA Registration for Streamlined Sourcing

For EU-based research organizations, the availability of ECHA REACH registration data for 899731-82-9 [1] provides a distinct procurement advantage over unregistered analogs such as the methoxy variant (CAS 808178-94-1). This registration reduces regulatory compliance burden, accelerates customs clearance, and provides standardized hazard documentation, making 899731-82-9 the lower-risk procurement choice for laboratories operating under EU chemical regulations.

Quote Request

Request a Quote for N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.